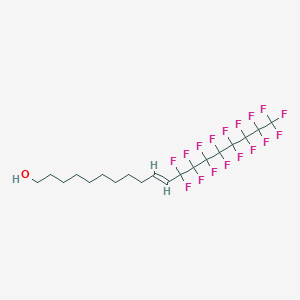

11-(Perfluoro-n-octyl)undec-10-en-1-ol

Beschreibung

The exact mass of the compound 11-(Perfluoro-n-octyl)undec-10-en-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 11-(Perfluoro-n-octyl)undec-10-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(Perfluoro-n-octyl)undec-10-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVGEGAZDOIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880219 | |

| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-19-9 | |

| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 11-(Perfluoro-n-octyl)undec-10-en-1-ol

Executive Summary

11-(Perfluoro-n-octyl)undec-10-en-1-ol represents a specialized class of semifluorinated alkanes (SFAs) acting as a hybrid amphiphile. Unlike standard hydrocarbon surfactants, this molecule possesses a tri-block architecture: a perfluorinated tail (

This unique structure imparts the "Fluorous Effect," enabling the molecule to segregate from both aqueous and organic (hydrocarbon) phases, preferentially self-assembling at interfaces with exceptionally low surface energy. It is a critical excipient in the engineering of fluorinated liposomes , oxygen-carrying nanoemulsions , and ultrasound contrast agents (microbubbles) where interfacial stability against Ostwald ripening is paramount.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule is defined by the incompatibility of its segments.[1] The fluorocarbon chain is rigid, hydrophobic, and lipophobic (fluorophilic). The hydrocarbon chain is flexible and lipophilic. The hydroxyl group provides hydrophilicity.

| Segment | Composition | Properties | Function |

| Fluorinated Tail | Hydrophobic, Lipophobic, Rigid | Reduces surface tension; provides oxygen solubility; creates "teflon-like" barrier. | |

| Linker | Unsaturated (Alkene) | Rigid spacer; prevents chain interdigitation; reactive site for polymerization. | |

| Hydrocarbon Spacer | Lipophilic, Flexible | Modulates solubility in lipid bilayers; provides spacing from the aqueous phase. | |

| Polar Head | Hydrophilic | Anchors molecule to aqueous interface; allows H-bonding. |

Key Physicochemical Properties[2]

-

Molecular Formula:

(approximate, depending on unsaturation degree). -

Surface Tension (

): ~18–22 mN/m (at air/water interface). Significantly lower than pure hydrocarbon analogs (~30 mN/m). -

Solubility:

-

Critical Micelle Concentration (CMC): Extremely low (

to

Synthesis & Purification Protocol

Context: The synthesis relies on the Mizoroki-Heck reaction or, more commonly for this specific chain type, Radical Addition (ATRA) of perfluorooctyl iodide to 10-undecen-1-ol followed by elimination. The protocol below details the ATRA route due to its scalability and atom economy.

Reaction Logic (DOT Diagram)

Figure 1: Step-wise synthesis pathway via Atom Transfer Radical Addition (ATRA) and subsequent dehydroiodination.

Detailed Protocol

Safety Warning: Perfluoroalkyl iodides are volatile and potential thyroid disruptors. Work in a fume hood.

Step 1: Radical Addition (Formation of Iodo-Intermediate)

-

Charge: In a heavy-walled pressure vessel or round-bottom flask equipped with a condenser, dissolve 10-undecen-1-ol (1.0 eq) and Perfluorooctyl iodide (

) (1.1 eq) in acetonitrile or hexane. -

Catalyst: Add AIBN (Azobisisobutyronitrile) (0.05 eq) as a radical initiator. Alternatively, Copper powder (

) can be used for lower temperature activation. -

Reaction: Degas the solution (freeze-pump-thaw x3) to remove oxygen. Heat to 80°C for 12–24 hours.

-

Monitoring: Monitor by TLC or

-NMR (disappearance of -

Workup: Evaporate solvent. The residue is the iodo-adduct (

).

Step 2: Dehydroiodination (Restoring the Double Bond)

-

Solvation: Dissolve the crude iodo-adduct in absolute ethanol.

-

Elimination: Add Potassium Hydroxide (KOH) (2.5 eq) or DBU (1.5 eq). Heat to reflux for 4–6 hours.

-

Note: This eliminates HI, creating the double bond conjugated with the perfluoro chain (

).

-

-

Neutralization: Cool, acidify with dilute HCl to pH 5, and extract with diethyl ether.

-

Purification: Dry organic layer over

. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient). -

Validation:

-

-NMR: Look for alkene protons at

- -NMR: Confirm absence of iodide precursor.

-

-NMR: Look for alkene protons at

Interfacial Dynamics & Self-Assembly

The primary utility of this molecule lies in its ability to stabilize interfaces that are otherwise unstable (e.g., fluorocarbon-in-water emulsions).

The "Fluorous" Stabilization Mechanism

In an aqueous environment, the molecule self-assembles into structures (vesicles, tubules) where the fluorinated tails segregate to form a rigid internal core, excluding both water and hydrocarbon impurities.

Diagram: Interfacial Assembly

Figure 2: Segregation mechanism allowing simultaneous transport of lipophilic drugs and gases.

Biomedical Applications

Oxygen Therapeutics (Blood Substitutes)

Fluorinated amphiphiles are used to emulsify Perfluorocarbons (PFCs) for intravenous oxygen delivery.

-

Role: The F8-C11-en-OH acts as a "compatibilizer" at the PFC/Water interface, significantly reducing interfacial tension and preventing particle coalescence (Ostwald ripening) better than phospholipids alone.

Microbubble Contrast Agents

In ultrasound imaging, gas-filled microbubbles are stabilized by a shell.

-

Mechanism: Incorporation of F8-C11-en-OH into the lipid shell creates a "fluorine shield" that reduces the permeation of the gas core (usually a perfluorocarbon gas) out of the bubble, extending the in vivo half-life from seconds to minutes.

Pulmonary Drug Delivery

-

Synthetic Lung Surfactant: The molecule mimics dipalmitoylphosphatidylcholine (DPPC) but with higher resistance to oxidative stress. It is investigated for treating ARDS (Acute Respiratory Distress Syndrome) as a carrier for steroids.

References

-

Krafft, M. P., & Riess, J. G. (2009). Chemistry, physical chemistry, and uses of molecular fluorocarbon-hydrocarbon amphiphiles (semifluorinated alkanes).[4][6][7][8] Chemical Reviews. Link

-

Riess, J. G. (2006). Perfluorocarbon-based oxygen delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Xie, F., et al. (2023).[9] Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes.[9] Organic Chemistry Frontiers.[9] Link

-

Lehmler, H. J. (2008). Synthesis of surface-active semifluorinated alkanes. Chemosphere. Link

-

Turberg, M. P., & Brady, J. E. (1988). Semifluorinated hydrocarbons: Primitive surfactants.[8] Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semifluorinated alkanes — Primitive surfactants of fascinating properties [ouci.dntb.gov.ua]

- 9. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

11-(Perfluoro-n-octyl)undec-10-en-1-ol synthesis methods

Technical Guide: Synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol

Executive Summary

This technical guide details the synthesis of 11-(perfluoro-n-octyl)undec-10-en-1-ol , a critical semifluorinated alkane (SFA) intermediate.[1][2] This molecule acts as a "triblock" amphiphile, possessing a perfluorinated tail (

The synthesis relies on the Atom Transfer Radical Addition (ATRA) of perfluorooctyl iodide to 10-undecen-1-ol, followed by a regioselective dehydroiodination.[1][2] This guide prioritizes high-yield, scalable methodologies over academic curiosities, focusing on the Sodium Dithionite (Brace Reaction) and AIBN-initiated thermal routes.[3][1][2]

Retrosynthetic Analysis & Pathway

The construction of the target molecule is best approached via the "iodide-capping" strategy.[1][2] The perfluoroalkyl group is introduced via radical attack on the terminal alkene, creating an iodo-intermediate that is subsequently eliminated to restore the double bond in a conjugated position.

Figure 1: Retrosynthetic breakdown showing the two-step transformation from commercially available precursors.[3]

Experimental Protocols

Method A: Sodium Dithionite Initiated ATRA (The "Brace" Reaction)

Recommended for: Mild conditions, cost-effectiveness, and scalability.[3]

Mechanism: Single Electron Transfer (SET) initiated by the sulfinate radical anion (

Reagents:

-

Perfluorooctyl iodide (

) (1.1 equiv)[3] -

Sodium dithionite (

) (1.2 equiv)[3] -

Sodium bicarbonate (

) (1.2 equiv)[3] -

Solvent: Acetonitrile (

) / Water (1:1 v/v)[3]

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-undecen-1-ol and

in the acetonitrile/water mixture. -

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen inhibits the radical chain.[1]

-

Initiation: Add solid

followed by -

Reaction: Stir vigorously at room temperature (20-25°C) . The reaction is typically exothermic; a water bath may be used if the scale exceeds 10g.[1][2]

-

Monitoring: Monitor by TLC (stain with phosphomolybdic acid) or

NMR. The disappearance of the -

Workup: Dilute with diethyl ether or ethyl acetate. Wash with brine.[1][5] Dry organic phase over

and concentrate in vacuo. -

Intermediate: The resulting waxy solid is 10-iodo-11-(perfluorooctyl)undecan-1-ol.[1][2] Proceed directly to elimination.[3][1][2]

Method B: AIBN Thermal Initiation

Recommended for: Anhydrous requirements or when aqueous solubility is problematic.[3][1][2]

Reagents:

-

Perfluorooctyl iodide (1.1 equiv)[3]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)[3]

-

Solvent: Neat (no solvent) or minimal Benzene/Toluene if viscosity is high.[3][1][2]

Protocol:

-

Setup: Combine alkene and iodide in a pressure vessel or heavy-walled flask.

-

Degassing: Freeze-pump-thaw cycle (x3) is ideal, or vigorous Argon sparging.[3][1][2]

-

Reaction: Heat to 80°C for 4-6 hours.

-

Workup: Cool to room temperature. If neat, the crude oil can often be used directly.[3] If solvent was used, evaporate under reduced pressure.[3]

Step 2: Regioselective Dehydroiodination

The elimination of HI from the intermediate is critical.[1] Base-mediated elimination favors the thermodynamic trans-alkene product where the double bond is conjugated with the perfluoroalkyl chain (

Reagents:

Protocol:

-

Dissolve the crude iodo-intermediate in anhydrous THF.

-

Stir for 12 hours at room temperature or reflux for 2 hours.

-

Quench: Pour into dilute HCl (1M) to neutralize the base and protonate the alcohol.

-

Extraction: Extract with Ethyl Acetate (x3).

-

Purification: Silica gel column chromatography.

Mechanistic Visualization

The following diagram illustrates the radical chain mechanism governing the addition step.

Figure 2: Radical chain propagation cycle for the ATRA of perfluorooctyl iodide.

Data Summary & Characterization

Expected Yields:

| Method | Step 1 Yield (Iodo-Intermediate) | Step 2 Yield (Alkene) | Overall Yield | Notes |

|---|---|---|---|---|

| Dithionite (Method A) | 85-92% | 80-85% | ~70-78% | Best for scale; easy workup.[1][2] |

| AIBN (Method B) | 75-85% | 80-85% | ~60-70% | Requires heat; harder to remove iodine color.[3][1][2] |

Key Characterization Data (Diagnostic Signals):

-

NMR (300 MHz,

-

NMR (

-

IR Spectrum:

Safety & Handling

-

Perfluorooctyl Iodide: Volatile and persistent.[3][1][2] Handle in a well-ventilated fume hood. Although

chemistry is being phased out in some regions due to PFOA concerns, it remains a standard laboratory reagent.[3] Ensure waste is segregated into halogenated streams.[1][2] -

Exotherm: The dithionite reaction can exhibit an induction period followed by a rapid exotherm.[1][2] Add the solid initiator slowly on scales >10g.

-

Solubility: The final product is amphiphilic.[1][2] It may form emulsions during aqueous extraction.[1][2] Adding a small amount of methanol or saturating the aqueous layer with NaCl helps break emulsions.[1][2]

References

-

Brace, N. O. (1999).[3][1][2] Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides.[1][2][6][7] Journal of Fluorine Chemistry, 93(1), 1-25.[3] Link[3]

-

Brace, N. O. (2001).[3] Syntheses with perfluoroalkyl iodides. Part III. Journal of Fluorine Chemistry, 108(2), 147-175.[3] Link[3]

-

Tiers, G. V. D. (1962).[3][1] The Chemistry of "Perfluoro" Ethers and Amines. Journal of the American Chemical Society, 84(20), 3972-3972.[3] Link[3]

-

Wang, J., et al. (2023).[3] Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(2).[3] Link

-

PubChem. (2023).[3][1] 10-Undecen-1-ol Compound Summary. National Library of Medicine.[2] Link

Sources

- 1. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 10-UNDECEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

11-(Perfluoro-n-octyl)undec-10-en-1-ol: Structural Architecture and Synthesis of a Tri-philic Fluorosurfactant

Executive Summary

11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9) represents a specialized class of semi-fluorinated surfactants (SFS) . Unlike conventional amphiphiles, this molecule exhibits a "tri-philic" architecture: a super-hydrophobic/lipophobic fluorocarbon tail, a lipophilic hydrocarbon spacer, and a hydrophilic hydroxyl headgroup.

This unique structure allows it to mediate interfaces that traditional surfactants cannot stabilize, particularly in fluorocarbon-in-water emulsions used for oxygen therapeutics (artificial blood) and targeted drug delivery. This guide provides a rigorous analysis of its molecular structure, a validated synthesis protocol, and its physicochemical behavior in colloidal systems.

Molecular Architecture: The Tri-Block Design

The molecule can be structurally dissected into three distinct functional domains, each governing specific intermolecular interactions.

Structural Breakdown

-

Formula:

-

IUPAC Name: (E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol[1][2]

-

SMILES: OC(CH2)8CH=CH(CF2)7CF3

Domain Analysis

The molecule functions as a hetero-segmented amphiphile . The presence of the alkene linker (

| Domain | Chemical Moiety | Length | Function |

| Fluorophilic | Perfluoro-n-octyl ( | ~10 Å | Provides super-hydrophobicity and lipophobicity. Drives segregation from both water and hydrocarbon oils. |

| Linker | Alkene ( | ~2.5 Å | Rigid spacer preventing free rotation; dictates packing geometry (E/Z isomerism). |

| Lipophilic | Undecyl Spacer ( | ~11 Å | Provides solubility in organic solvents and flexibility for membrane insertion. |

| Hydrophilic | Hydroxyl ( | ~2 Å | Anchoring group; facilitates hydrogen bonding with the aqueous phase. |

Visualization of Functional Connectivity

Figure 1: Functional segmentation of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, illustrating the tri-philic nature enabling interaction with fluorocarbons, lipids, and water.[1]

Validated Synthesis Protocol

The most robust synthesis route involves the radical-mediated addition of perfluorooctyl iodide to 10-undecen-1-ol, followed by dehydroiodination. This method avoids harsh organometallic reagents that might compromise the alcohol group.

Reaction Scheme

-

Addition:

-

Elimination:

Step-by-Step Methodology

Reagents:

-

Perfluorooctyl iodide (

) -

AIBN (Azobisisobutyronitrile) - Radical Initiator

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - Base

-

Solvent: Acetonitrile or Hexane/Ethanol mix

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250mL round-bottom flask and purge with Nitrogen (

). -

Reactant Charging: Add 10-undecen-1-ol (1.0 eq) and perfluorooctyl iodide (1.1 eq). Dissolve in degassed acetonitrile.

-

Initiation: Add AIBN (0.05 eq). Heat the mixture to 80°C under reflux for 4-6 hours.

-

Checkpoint: Monitor disappearance of alkene peaks via TLC or GC-MS.

-

-

Intermediate Isolation (Optional): The iodinated intermediate is often stable. However, for efficiency, a "one-pot" elimination is preferred.

-

Elimination: Cool to room temperature. Add DBU (1.5 eq) dropwise. Stir at 60°C for 2 hours.

-

Mechanism:[6] DBU promotes E2 elimination of HI, regenerating the double bond conjugated with the perfluoro group.

-

-

Purification:

-

Dilute with diethyl ether.

-

Wash with 1N HCl (to remove DBU), then saturated

, then brine. -

Dry over

. -

Recrystallization: Recrystallize from hexane/ethanol to remove unreacted fluorinated starting materials.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow via radical addition-elimination mechanism.

Physicochemical Characterization

Researchers must validate the structure using spectroscopic methods. The fluorine atoms induce significant shifts in NMR.

NMR Fingerprint

-

NMR: Distinct signals for the

-

NMR:

-

Alkene Protons: The vinyl protons (

) typically appear around 5.5–6.5 ppm. The coupling constant ( -

Hydroxymethyl: Triplet at ~3.6 ppm (

).

-

Surface Activity

This molecule is a super-surfactant .

-

Surface Tension (

): Can lower aqueous surface tension to ~15-20 mN/m (hydrocarbon surfactants typically limit at ~30 mN/m). -

Critical Micelle Concentration (CMC): Extremely low due to the hydrophobicity of the

chain. -

Self-Assembly: Forms vesicles or worm-like micelles in water. In fluorocarbon oils, it forms reverse micelles, stabilizing water droplets.

Applications in Drug Delivery[7]

The primary utility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol lies in Fluorocarbon Emulsions .

Oxygen Therapeutics (Artificial Blood)

Perfluorocarbons (PFCs) dissolve high amounts of oxygen but are immiscible with blood. This surfactant acts as a "molecular zipper," binding the PFC core with its fluorinated tail while presenting the hydroxyl head to the aqueous plasma.

-

Mechanism: The

tail interdigitates with the PFC droplet, preventing Oswald ripening (droplet growth), which is the main failure mode of PFC emulsions.

Targeted Nanocarriers

The hydroxyl group allows for further functionalization (e.g., attaching PEG chains or antibodies), creating "stealth" fluorinated nanoparticles for targeted drug delivery.

References

-

BenchChem. (2023). 11-(Perfluoro-n-octyl)undec-10-en-1-ol Structure and Properties. BenchChem Database. Link

-

PubChem. (2023). Compound Summary: 11-(perfluoro-n-octyl)undec-10-en-1-ol.[1][2][4][6][7] National Library of Medicine. Link

-

Sigma-Aldrich. (2023). 10-Undecen-1-ol Product Specification. Merck KGaA. Link

-

Krafft, M. P., & Riess, J. G. (2009). Chemistry, Physical Chemistry, and Uses of Molecular Fluorocarbon-Hydrocarbon Diblocks. Chemical Reviews. Link

-

ChemicalBook. (2023). Synthesis of 10-Undecen-1-ol Derivatives. ChemicalBook. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - 11-(perfluoro-n-octyl)undec-10-en-1-ol (C19H21F17O) [pubchemlite.lcsb.uni.lu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. guidechem.com [guidechem.com]

- 5. 388990250 [thermofisher.com]

- 6. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]

- 7. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | CAS 15364-19-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

11-(Perfluoro-n-octyl)undec-10-en-1-ol CAS number 15364-19-9

An In-depth Technical Guide to 11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS 15364-19-9)

Abstract

This technical guide provides a comprehensive overview of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, CAS number 15364-19-9, a specialized fluorinated alcohol. This molecule is distinguished by its unique bifunctional structure, which incorporates a highly hydrophobic and oleophobic perfluoro-n-octyl segment and a reactive hydrocarbon chain terminating in both a primary alcohol and a vinyl group. This architecture makes it a valuable precursor for creating advanced materials, particularly for surface modification via self-assembled monolayers (SAMs). This document will detail its physicochemical properties, provide a validated synthesis protocol, explore its primary application in surface engineering with step-by-step methodologies, and discuss safety and handling considerations. This guide is intended for researchers and scientists in materials science, surface chemistry, and drug development.

Introduction: A Bifunctional Molecule for Advanced Surface Engineering

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated compound featuring a perfluorinated C8 tail and an 11-carbon unsaturated alcohol backbone.[1] Its molecular structure is the source of its significant utility. The perfluoro-n-octyl group imparts extreme hydrophobicity, oleophobicity (oil repellency), and high chemical and thermal stability due to the strength of the carbon-fluorine bond.[1] Conversely, the undec-10-en-1-ol segment provides two points of chemical reactivity: a terminal hydroxyl (-OH) group and a terminal alkene (C=C) group.

This dual nature allows the molecule to act as a powerful building block for surface modification. The hydroxyl or alkene group can be used to anchor the molecule to a substrate, while the fluorinated tail orients away from the surface, creating a low-energy, non-stick, and repellent interface. These properties are highly sought after in fields ranging from microfluidics and anti-fouling coatings to biocompatible materials.

Caption: Chemical structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.

Physicochemical Properties and Characterization

The introduction of a long perfluoroalkyl chain dramatically alters the properties of the undecenol backbone. The high electronegativity of fluorine atoms and the stability of C-F bonds result in a compound with significantly different characteristics compared to its non-fluorinated analog, 10-Undecen-1-ol.

| Property | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 10-Undecen-1-ol (for comparison) | Rationale for Difference |

| CAS Number | 15364-19-9 | 112-43-6[2][3][4][5] | - |

| Molecular Formula | C₁₉H₂₁F₁₇O[1] | C₁₁H₂₂O[2][3][5][6] | Addition of the C₈F₁₇ segment. |

| Molecular Weight | 588.3 g/mol [1] | 170.29 g/mol [2][3][5][6] | The 17 fluorine atoms significantly increase the mass. |

| Monoisotopic Mass | 588.1321 Da[7] | 170.167065 Da[3] | Reflects the most abundant isotopes. |

| Density | ~1.8 g/cm³ (estimated)[1] | 0.85 g/mL at 25 °C[2] | Fluorine is much heavier than hydrogen, leading to denser packing. |

| Boiling Point | >300 °C (estimated)[1] | 245-248 °C[2] | Strong intermolecular forces in the fluorinated chain increase the boiling point. |

| Water Solubility | Low (fluorophilic)[1] | Insoluble/Immiscible[2][6] | The large perfluoroalkyl tail dominates, making the molecule highly nonpolar. |

| Predicted XlogP | 9.5[7] | 3.6 - 4.6[8] | A higher logP value indicates significantly greater lipophilicity/hydrophobicity. |

Analytical Characterization: Verification of the structure and purity of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is critical. The following techniques are essential:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H and ¹³C NMR are used to confirm the structure of the undecenol hydrocarbon backbone. ¹⁹F NMR is crucial to verify the integrity and attachment of the perfluorinated chain.[1]

-

Mass Spectrometry (MS): Provides verification of the molecular weight, confirming the successful coupling of the two core fragments.[1]

-

Gas Chromatography (GC): Used to assess the purity of the final product, which should ideally be >98% for most applications.[1]

Synthesis and Purification

The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the coupling of a perfluoroalkyl iodide with a terminal alkene, followed by modification of the functional group. A common and effective approach is a radical-mediated addition reaction.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Radical-Mediated Synthesis

This protocol describes a representative method for synthesizing the target compound.

Materials:

-

Perfluoro-n-octyl iodide (1.0 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq) as a radical initiator

-

Anhydrous acetonitrile

-

Standard laboratory glassware for reflux and workup

-

Silica gel for column chromatography

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add 10-undecen-1-ol, perfluoro-n-octyl iodide, and AIBN. Dissolve the mixture in anhydrous acetonitrile.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil using column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

-

Verification: Characterize the final product using NMR and MS to confirm its identity and purity.

Causality and Rationale:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent unwanted side reactions, particularly with the radical species.[1]

-

Inert Atmosphere: Oxygen can quench radical reactions, so an inert atmosphere of nitrogen or argon is essential for the reaction to proceed efficiently.

-

Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction that couples the perfluoroalkyl group to the alkene.

-

Column Chromatography: This is a standard and effective method for separating the desired fluorinated alcohol from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Core Application: Surface Modification via Self-Assembled Monolayers (SAMs)

A primary application of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is as a precursor for forming self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate. By first converting the alcohol or alkene to a suitable anchor group (e.g., a trichlorosilane), this molecule can be covalently bonded to oxide-containing surfaces like silicon wafers or glass.

Caption: Workflow for creating a fluorinated SAM on a silicon substrate.

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol details the conversion of the alkene terminus to a trichlorosilane followed by deposition.

Part A: Synthesis of the Silane Precursor

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 11-(Perfluoro-n-octyl)undec-10-en-1-ol in anhydrous toluene.

-

Hydrosilylation: Add a platinum catalyst (e.g., Karstedt's catalyst) followed by the dropwise addition of trichlorosilane (HSiCl₃).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic.

-

Isolation: After the reaction is complete, remove the solvent and excess silane under vacuum to yield the trichlorosilyl-terminated precursor. This product is highly moisture-sensitive and should be used immediately.

Part B: SAM Deposition

-

Substrate Cleaning: Clean silicon wafers by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. This creates a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive).

-

Deposition: Immediately transfer the cleaned substrates to a desiccator. Place a small vial containing the freshly prepared trichlorosilane precursor into the desiccator. Evacuate the desiccator to allow for vapor phase deposition of the silane onto the silicon surface for 2-3 hours.

-

Curing: After deposition, remove the substrates and bake them in an oven at 120°C for 30 minutes to promote covalent bond formation and cross-linking within the monolayer.

-

Rinsing: Sonicate the coated substrates in a solvent like hexane or chloroform to remove any non-covalently bonded molecules. Dry with nitrogen.

-

Verification: The success of the coating can be verified by measuring the static water contact angle, which should be >110° for a well-formed fluorinated monolayer.

Causality and Rationale:

-

Hydrosilylation: This reaction efficiently and selectively adds the Si-H bond across the C=C double bond, creating a stable C-Si linkage and providing the reactive trichlorosilane headgroup needed for surface attachment.

-

Piranha/Plasma Cleaning: This step is crucial to remove organic contaminants and to generate a dense layer of hydroxyl (-OH) groups on the silicon surface, which are the reactive sites for silane anchoring.[9][10]

-

Vapor Phase Deposition: This method provides a clean and controlled way to form a uniform monolayer, minimizing the formation of aggregates that can occur in solution-phase depositions.[10]

-

Thermal Curing: Baking the substrate strengthens the Si-O-Si bonds between the precursor and the surface, as well as between adjacent molecules, resulting in a more robust and stable monolayer.[10]

Safety, Handling, and Environmental Considerations

As a fluorinated organic compound, 11-(Perfluoro-n-octyl)undec-10-en-1-ol requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[11][12][13]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[12][13]

-

Environmental Persistence: Per- and polyfluoroalkyl substances (PFAS) are known for their environmental persistence due to the strength of the C-F bond.[1] While specific data on this compound is limited, it should be handled with the assumption of persistence. All waste should be disposed of according to institutional and local regulations for chemical waste. Avoid release into the environment.[14]

References

- 11-(Perfluoro-n-octyl)undec-10-en-1-ol - Benchchem.

- A Comparative Guide to the Safety and Handling of Modern Fluorin

- 11-(perfluoro-n-octyl)undec-10-en-1-ol - PubChemLite.

- Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols - University of Houston.

- SAFETY D

- SAFETY D

- PRODUCT INFORM

- SAFETY D

- CAS 112-43-6 10-Undecen-1-Ol - Alfa Chemistry.

- perfluoro n octyl ethylene - Sinograce Chemical.

- 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem.

- Safety d

- CN115703693A - Novel synthesis method of perfluorohexyl n-octane - Google P

- Surface modification of droplet polymeric microfluidic devices for the stable and continuous generation of aqueous droplets - LSU Scholarly Repository.

- Vapor Phase Self-assembled Monolayers for Anti-stiction Applic

- Showing Compound 10-Undecen-1-ol (FDB003008) - FooDB.

- 10-Undecen-1-ol, 99% 25 g | Buy Online | Thermo Scientific Chemicals.

- Surface modification using silanated poly(ethylene glycol)s - PubMed - NIH.

- SAFETY D

- 10-UNDECEN-1-OL synthesis - ChemicalBook.

- Enhancement on the Surface Hydrophobicity and Oleophobicity of an Organosilicon Film by Conformity Deposition and Surface Fluorin

- Acetone-formaldehyde copolymer - CAS Common Chemistry.

- 10-Undecen-1-ol - Connect Chemicals.

- 10-Undecen-1-ol 98 112-43-6 - Sigma-Aldrich.

- Sulfuric acid c(H SO ) = 2.5 mol/l (5 N) Titripur 7664-93-9 - Sigma-Aldrich.

- c1364-19.pdf - hambrick cast stone services.

Sources

- 1. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Details [connectchemicals.com]

- 5. 10-十一烯-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 10-Undecen-1-ol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. PubChemLite - 11-(perfluoro-n-octyl)undec-10-en-1-ol (C19H21F17O) [pubchemlite.lcsb.uni.lu]

- 8. Showing Compound 10-Undecen-1-ol (FDB003008) - FooDB [foodb.ca]

- 9. repository.lsu.edu [repository.lsu.edu]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. farnell.com [farnell.com]

Physical Characteristics and Solvation Mechanics of Perfluoroalkyl Alcohols: A Technical Deep Dive

Topic: Physical Characteristics of Perfluoroalkyl Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroalkyl alcohols represent a unique class of fluorinated solvents and intermediates characterized by extreme hydrophobicity, high density, and distinct hydrogen-bonding capabilities. For the drug development scientist, these compounds bifurcate into two critical categories: Fluorotelomer Alcohols (FTOHs) , which act as environmental precursors and surface-active contaminants, and Perfluoroalkyl Carbinols (e.g., HFIP, PFTB), which are indispensable tools for peptide solubilization and structural biology.

This guide moves beyond basic property listing to explore the causality of these physical characteristics—why the fluorine atom alters pKa, how fluorous clustering stabilizes secondary protein structures, and how to handle these volatile, dense fluids in the laboratory.

Part 1: Molecular Architecture & Stability

The Stability Paradox

A common misconception in fluorochemistry is the existence of stable primary perfluoroalkyl alcohols (

The Rule of Stability:

-

Unstable: Primary perfluoro alcohols (

) spontaneously eliminate HF to form acid fluorides. -

Stable:

-

Fluorotelomer Alcohols (FTOHs): Contain a hydrocarbon spacer (

) insulating the hydroxyl group from the perfluorinated tail. -

Secondary/Tertiary Perfluoro Carbinols: The hydroxyl is attached to a secondary or tertiary carbon (e.g., HFIP, PFTB), preventing elimination.

-

Figure 1: Decision logic for the chemical stability of perfluoroalkyl alcohols.

Part 2: Physicochemical Profile

The physical behavior of these alcohols is dominated by the "Fluorous Effect" —weak intermolecular van der Waals interactions combined with high density and stiffness of the fluorocarbon chain.

Comparative Data Table

The following table contrasts the three most relevant compounds in this class. Note the dramatic difference in acidity (pKa) driven by the inductive effect of fluorine.

| Property | HFIP (Hexafluoroisopropanol) | PFTB (Perfluoro-tert-butanol) | 6:2 FTOH (Fluorotelomer Alcohol) |

| CAS Number | 920-66-1 | 2378-02-1 | 647-42-7 |

| Structure | |||

| Molecular Weight | 168.04 g/mol | 236.04 g/mol | 364.10 g/mol |

| Boiling Point | 58.2 °C | 45.0 °C | 169–192 °C (varies by purity) |

| Density (25°C) | 1.596 g/mL | ~1.70 g/mL | 1.651 g/mL |

| pKa (Acidity) | 9.3 | 5.4 | ~12–14 (Similar to ethanol) |

| H-Bond Donor ( | High (Strong Donor) | Very High | Moderate |

| H-Bond Acceptor ( | Low (Weak Acceptor) | Negligible | Moderate |

| Water Solubility | Miscible | Moderate (~5-10%) | Immiscible (<5 mg/L) |

| Primary Application | Peptide Solvation, NMR | Electrolytes, Fluorination | Surfactant Intermediate |

Key Insights for Researchers

-

Acidity & pKa: PFTB is acidic enough (pKa 5.4) to protonate certain amines, acting almost like a carboxylic acid. HFIP (pKa 9.3) is comparable to phenol. This acidity allows them to disrupt strong intramolecular H-bonds in aggregated peptides.

-

Density: All listed compounds are significantly denser than water (~1.6 g/mL). In biphasic extractions (e.g., FTOH in water), the fluorinated phase will sink to the bottom, unlike typical organic solvents.

-

H-Bonding Asymmetry: HFIP is a "hydrogen bond donor solvent." It readily donates protons to peptide carbonyls but is a poor acceptor. This asymmetry drives the "coating" mechanism described below.

Part 3: Solvation & Intermolecular Forces

For drug development, HFIP is the "gold standard" for dissolving amyloid peptides and inducing

The Cluster-Coating Mechanism

Unlike water, which forms a 3D H-bond network, HFIP forms transient clusters. When a peptide is introduced, HFIP molecules preferentially cluster around the peptide backbone.

-

Water Displacement: HFIP displaces water from the peptide surface due to the hydrophobic effect of the

groups. -

Carbonyl Solvation: The acidic hydroxyl of HFIP H-bonds strongly to the peptide backbone Carbonyl (

). -

Helix Promotion: By solvating the carbonyls, HFIP reduces the competition from water, allowing the peptide's amide protons (

) to form stable intra-molecular H-bonds with their own backbone carbonyls, promoting

Figure 2: Mechanism of peptide secondary structure stabilization by HFIP.

Part 4: Experimental Protocols

Protocol 1: Handling High-Density Fluorous Solvents

Objective: Accurately pipette and transfer HFIP or FTOHs without dripping or volume errors caused by high vapor pressure and density.

Causality: The low surface tension and high density cause these liquids to drip spontaneously from standard air-displacement pipette tips.

Step-by-Step:

-

Selection: Use positive displacement pipettes if available. If using air-displacement pipettes, use low-retention tips.

-

Pre-wetting: Aspirate and dispense the solvent 3–5 times before the final draw. This saturates the air cushion inside the pipette shaft with solvent vapor, preventing expansion/dripping.

-

Reverse Pipetting:

-

Press plunger to the second stop.

-

Aspirate solvent.

-

Dispense to the first stop only.

-

Discard the remaining liquid. This ensures the dispensed volume is accurate despite the liquid's high density.

-

-

Vessel Choice: Use glass or polypropylene. Avoid polystyrene for long-term storage of pure HFIP, as it may cause leaching or swelling (though HFIP is generally compatible with PP).

Protocol 2: HFIP Solvent Exchange for Peptide Film Formation

Objective: Prepare amyloid or hydrophobic peptides for aggregation studies by removing pre-existing structural history.

-

Dissolution: Dissolve lyophilized peptide in 100% HFIP to a concentration of 1–2 mg/mL.

-

Why: HFIP breaks down pre-formed

-sheets and aggregates, "resetting" the peptide to a monomeric helical state.

-

-

Incubation: Sonicate for 10 minutes in a water bath, then incubate at room temperature for 30–60 minutes.

-

Validation: Solution should be completely clear. If turbid, add more HFIP or sonicate further.

-

-

Evaporation: Aliquot the solution into microcentrifuge tubes. Evaporate HFIP using a gentle stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).

-

Caution: Do not heat above 30°C to avoid peptide degradation.

-

-

Film Storage: The resulting peptide "film" is now monomeric. Store at -80°C with desiccant.

-

Reconstitution: When ready for assay, dissolve the film in DMSO (if needed) followed by rapid dilution into the aqueous buffer.

References

-

Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link

-

Hong, D. P., et al. (1999). "Clustering of Fluorine-Substituted Alcohols as a Factor Responsible for Their Effect on Protein Stability." Journal of the American Chemical Society. Link

-

Rocc

-hairpin stabilization by hexafluoroisopropanol." Proceedings of the National Academy of Sciences. Link -

United States Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: Fluorotelomer alcohol 6:2." Link

-

CymitQuimica. "Perfluoro-tert-butanol Safety and Properties." Link

11-(Perfluoro-n-octyl)undec-10-en-1-ol NMR and mass spectrometry data

An In-depth Technical Guide to the NMR and Mass Spectrometry of 11-(Perfluoro-n-octyl)undec-10-en-1-ol

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the hybrid fluorinated molecule, 11-(perfluoro-n-octyl)undec-10-en-1-ol (C₁₉H₂₁F₁₇O). This compound integrates a hydrophobic and chemically robust perfluoro-n-octyl chain with a functionalized hydrocarbon segment containing a terminal alkene and a primary alcohol.[1] Such structures are of significant interest in materials science, surfactant technology, and drug development. This document, intended for researchers and analytical scientists, details the theoretical basis and practical approach for structural elucidation, explaining the causality behind experimental choices and providing validated protocols for data acquisition and interpretation.

Molecular Structure and Analytical Strategy

The unique structure of 11-(perfluoro-n-octyl)undec-10-en-1-ol necessitates a multi-faceted analytical approach. The molecule can be deconstructed into three key regions for analysis:

-

The Perfluoro-n-octyl (C₈F₁₇) Moiety: This highly fluorinated tail is best characterized by ¹⁹F NMR and its characteristic fragmentation patterns in mass spectrometry.

-

The Undecenyl (C₁₁H₂₀) Backbone: This hydrocarbon chain, containing a terminal double bond, is primarily analyzed using ¹H and ¹³C NMR.

-

The Hydroxyl (-OH) Terminus: This functional group is identifiable by ¹H NMR and can influence ionization in mass spectrometry.

A successful characterization relies on a synergistic workflow, leveraging the strengths of each analytical technique to probe the different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices

For fluorinated compounds, ¹⁹F NMR is not merely an auxiliary technique but a primary tool for structural analysis.[2][3] The ¹⁹F nucleus offers several distinct advantages: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive nucleus after ³H and ¹H.[4] Its large chemical shift dispersion (over 800 ppm) provides exceptional resolution, and the absence of endogenous fluorine signals in biological or most environmental samples eliminates background noise.[3][4] Therefore, our protocol prioritizes ¹⁹F NMR for characterizing the perfluoroalkyl chain, complemented by standard ¹H and ¹³C NMR for the hydrocarbon portion.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is dominated by signals from the undecenyl alcohol portion. The chemical shifts can be reliably predicted by referencing data for the non-fluorinated analogue, 10-undecen-1-ol.[5][6][7] The signals are assigned as follows:

| Assignment | Predicted δ (ppm) | Multiplicity | Protons | Notes |

| H-1 (CH ₂OH) | ~3.64 | Triplet (t) | 2H | Adjacent to the electron-withdrawing oxygen atom. |

| H-11 (CH =CH₂) | ~5.81 | Multiplet (ddt) | 1H | Vinylic proton coupled to H-10 trans, H-10 cis, and H-9. |

| H-10 (=CH ₂) | ~4.95 | Multiplet (m) | 2H | Terminal vinylic protons. |

| H-2 | ~1.56 | Quintet (p) | 2H | Alkyl proton adjacent to the C-1 methylene. |

| H-9 | ~2.04 | Quartet (q) | 2H | Allylic protons, deshielded by the double bond. |

| H-3 to H-8 | ~1.2-1.4 | Broad Multiplet | 12H | Overlapping signals of the main alkyl chain. |

| OH | Variable | Singlet (s, broad) | 1H | Position and broadening are solvent and concentration dependent. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum confirms the carbon backbone structure. The presence of the highly electronegative perfluoro-n-octyl group is expected to have a minor deshielding effect on the adjacent carbon atoms.

| Assignment | Predicted δ (ppm) | Notes |

| C-1 (CH₂OH) | ~63.1 | Carbon bearing the hydroxyl group. |

| C-11 (C H=CH₂) | ~139.2 | Vinylic methine carbon. |

| C-10 (=C H₂) | ~114.1 | Terminal vinylic methylene carbon. |

| C-2 | ~32.8 | |

| C-9 | ~33.8 | Allylic carbon. |

| C-3 to C-8 | ~25-30 | Overlapping signals of the main alkyl chain. |

| C-12 to C-19 | ~108-120 (multiplets) | Carbons of the perfluoroalkyl chain, showing complex C-F coupling. |

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is the definitive signature of the perfluoro-n-octyl chain. The chemical shifts are referenced to CFCl₃ at 0 ppm.[8][9] The terminal CF₃ group and each chemically distinct CF₂ group will produce a separate signal.

| Assignment | Predicted δ (ppm) | Multiplicity | Fluorines | Notes |

| -CF₃ (Terminal) | ~ -81 | Triplet (t) | 3F | Coupled to the adjacent CF₂ group. |

| -CF ₂-(CF₂)₅-CF₃ | ~ -122 to -124 | Multiplets (m) | 10F | Signals for the five internal CF₂ groups, often overlapping. |

| -CH₂-CF ₂- | ~ -126 | Multiplet (m) | 2F | CF₂ group adjacent to the hydrocarbon chain. |

| -CF₂-CF ₂-CF₃ | ~ -126.5 | Multiplet (m) | 2F | CF₂ group adjacent to the terminal CF₃ group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 11-(perfluoro-n-octyl)undec-10-en-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe is recommended but not essential. Use a spectral width appropriate for organofluorine compounds (e.g., -50 to -250 ppm).[4] Trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used as an external reference.[8]

Mass Spectrometry (MS) Analysis

Ionization and Detection Strategy

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing perfluorinated compounds.[10][11] Electrospray ionization (ESI) is highly effective for this molecule due to the polar alcohol group. While positive mode can detect adducts like [M+H]⁺ and [M+Na]⁺, negative ion mode (ESI-) is often more sensitive for highly fluorinated compounds and is expected to readily generate the [M-H]⁻ ion.[12][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for unambiguously confirming the elemental composition of the parent ion. The high mass defect caused by the 17 fluorine atoms makes the molecular formula distinct from common hydrocarbon contaminants.

| Formula | Adduct | Calculated m/z | Ionization Mode |

| C₁₉H₂₁F₁₇O | [M-H]⁻ | 587.12482 | Negative (ESI-) |

| C₁₉H₂₁F₁₇O | [M+H]⁺ | 589.13938 | Positive (ESI+) |

| C₁₉H₂₁F₁₇O | [M+Na]⁺ | 611.12132 | Positive (ESI+) |

| (Data predicted based on PubChem entry for C₁₉H₂₁F₁₇O)[14] |

Tandem Mass Spectrometry (MS/MS) and Fragmentation

MS/MS analysis via collision-induced dissociation (CID) provides definitive structural information. The fragmentation of perfluorinated compounds is highly predictable. The primary fragmentation pathway is expected to be the cleavage of C-C bonds within the perfluoro-n-octyl chain, leading to a series of neutral losses (e.g., CF₂, C₂F₄).

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at 1 mg/mL. Create a dilute working solution (e.g., 1 µg/mL) using the initial mobile phase composition.

-

Chromatography: Use a C18 or a specialized fluorous stationary phase column for separation.[13] A typical mobile phase would consist of (A) water with a modifier like 5 mM ammonium formate and (B) methanol or acetonitrile. Run a gradient from ~50% B to 100% B.

-

MS Detection:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes for full characterization.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ion and its adducts.

-

Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense parent ions (e.g., m/z 587.1 and 589.1). Apply a normalized collision energy of 20-40 eV to induce fragmentation.

-

Conclusion

The structural elucidation of 11-(perfluoro-n-octyl)undec-10-en-1-ol is achieved through a complementary application of multinuclear NMR and high-resolution mass spectrometry. ¹H and ¹³C NMR map the hydrocarbon backbone and functional groups, while ¹⁹F NMR provides an unambiguous fingerprint of the critical perfluoroalkyl chain. High-resolution mass spectrometry confirms the elemental composition, and MS/MS fragmentation patterns validate the connectivity of the molecular structure. The protocols and interpretive guidelines presented here constitute a robust framework for the analysis of this compound and can be adapted for other complex, hybrid fluorinated molecules.

References

-

Kubíková, K., Horský, J., & Sklenář, V. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-132. [Link]

-

Guo, R., et al. (2010). Survey of perfluorinated compounds in consumer products by liquid chromatography–tandem mass spectrometry. Chemosphere, 81(5), 654-660. [Link]

-

Kubíková, K., Horský, J., & Sklenář, V. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

-

Berger, U. (2005). Mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and biota. CORE. [Link]

-

West, C. W., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 105-113. [Link]

-

Washington, J. W., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Li, Y., et al. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Chemistry, 11. [Link]

-

Lloyd, A. S., et al. (2009). Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. York Research Database. [Link]

-

Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]

-

PubChemLite. (n.d.). 11-(perfluoro-n-octyl)undec-10-en-1-ol. PubChemLite. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

-

Connect Chemicals. (n.d.). 10-Undecen-1-ol. Connect Chemicals. [Link]

-

National Institute of Standards and Technology. (n.d.). 10-Undecen-1-ol. NIST WebBook. [Link]

-

PubChem. (n.d.). 10-Undecen-1-ol. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). 10-Undecen-1-ol. NIST WebBook. [Link]

-

PubChemLite. (n.d.). 10-undecen-1-ol. PubChemLite. [Link]

Sources

- 1. 11-(Perfluoro-n-octyl)undec-10-en-1-ol | 15364-19-9 | Benchchem [benchchem.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 10-UNDECEN-1-OL(112-43-6) 1H NMR [m.chemicalbook.com]

- 6. 10-Undecen-1-ol [webbook.nist.gov]

- 7. 10-Undecen-1-ol | C11H22O | CID 8185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pfascentral.org [pfascentral.org]

- 11. Frontiers | Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry [frontiersin.org]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. pure.york.ac.uk [pure.york.ac.uk]

- 14. PubChemLite - 11-(perfluoro-n-octyl)undec-10-en-1-ol (C19H21F17O) [pubchemlite.lcsb.uni.lu]

Solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in various solvents

An In-Depth Technical Guide to the Solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol

Introduction: A Molecule of Dichotomy

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fascinating hybrid molecule, characterized by a long hydrocarbon chain terminating in a polar alcohol group, which is itself attached to a bulky, inert perfluorinated tail.[1] Its molecular formula is C₁₉H₂₁F₁₇O, and it possesses a significant molecular weight of approximately 648.34 g/mol .[1] This unique structure, combining a hydrophilic alcohol head, a lipophilic hydrocarbon spacer, and a fluorous tail, imparts unusual solubility characteristics that are critical to its application in specialized fields such as surfactant development, advanced coatings, and as a ligand in catalysis.[1] Understanding its behavior in various solvents is paramount for any researcher or drug development professional aiming to utilize its distinct properties.

The defining feature of this molecule is the perfluoro-n-octyl group. The carbon-fluorine bond is exceptionally stable, and the high electronegativity of fluorine atoms creates a nonpolar, low-energy surface that is both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1] This fluorous segment dictates a solubility profile that deviates significantly from traditional hydrocarbon-based amphiphiles. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.

Visualization of Molecular Structure

To appreciate the distinct segments of the molecule, its structure is presented below.

Caption: Molecular structure of 11-(Perfluoro-n-octyl)undec-10-en-1-ol.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." Given the tripartite nature of 11-(Perfluoro-n-octyl)undec-10-en-1-ol, its interaction with solvents is complex.

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of the terminal hydroxyl (-OH) group allows for hydrogen bonding with protic solvents. However, the overwhelmingly large and nonpolar perfluorinated tail, coupled with the long hydrocarbon chain, results in very strong hydrophobic interactions.[1] Consequently, the solubility in water and other highly polar protic solvents is expected to be extremely low.[1] While it may be slightly more soluble in longer-chain alcohols like ethanol compared to water, it will not be highly soluble.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. The alcohol group's compatibility is reduced compared to protic solvents. The large nonpolar segments of the molecule will dominate, leading to an expectation of low to moderate solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The long hydrocarbon chain suggests some affinity for non-polar solvents. However, the highly fluorinated chain is not only hydrophobic but also lipophobic. This means it does not interact favorably with hydrocarbon oils. Therefore, while solubility might be better than in water, it is not expected to be high in common non-polar organic solvents.

-

Fluorinated Solvents (e.g., Perfluorodecalin, Trifluoroethanol): This is the class of solvents where 11-(Perfluoro-n-octyl)undec-10-en-1-ol is expected to exhibit the highest solubility.[1] The perfluorinated tail has a strong affinity for other fluorous molecules, driving the dissolution process. Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are particularly effective, as they are highly polar and can also interact with the alcohol headgroup, making them excellent media for fluorinated compounds.[2][3][4][5]

Quantitative Solubility Data

As of the current literature, specific quantitative solubility data for 11-(Perfluoro-n-octyl)undec-10-en-1-ol across a broad range of solvents is not widely published. The table below summarizes the expected qualitative solubility and provides a template for researchers to populate with their own experimental findings.

| Solvent Class | Example Solvent | Expected Solubility | Quantitative Data (e.g., g/L at 25°C) |

| Polar Protic | Water | Low | Data to be determined experimentally |

| Ethanol | Low to Sparingly | Data to be determined experimentally | |

| Polar Aprotic | Acetone | Sparingly Soluble | Data to be determined experimentally |

| Dimethyl Sulfoxide | Sparingly Soluble | Data to be determined experimentally | |

| Non-Polar | n-Hexane | Sparingly Soluble | Data to be determined experimentally |

| Toluene | Sparingly Soluble | Data to be determined experimentally | |

| Fluorinated | Perfluorodecalin | High | Data to be determined experimentally |

| Trifluoroethanol (TFE) | High | Data to be determined experimentally |

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a robust and widely accepted technique.[6]

Objective:

To determine the equilibrium solubility of 11-(Perfluoro-n-octyl)undec-10-en-1-ol in a given solvent at a specified temperature.

Materials:

-

11-(Perfluoro-n-octyl)undec-10-en-1-ol (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven).

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 11-(Perfluoro-n-octyl)undec-10-en-1-ol to a series of vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation.

-

Pipette a known volume (e.g., 5 mL) of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. For complex molecules, 24 to 48 hours is recommended. Preliminary kinetic studies can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

HPLC Analysis: Dilute the filtered saturate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered saturate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solute is achieved. The solubility is calculated from the mass of the residue and the initial volume of the solvent.

-

-

Data Reporting:

-

Express solubility in standard units such as g/L or mol/L.

-

Report the temperature at which the measurement was conducted.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the solubility determination process.

Sources

Thermal stability of fluorinated long-chain alcohols

An In-Depth Technical Guide to the Thermal Stability of Fluorinated Long-Chain Alcohols

Foreword for the Modern Researcher

In the landscape of advanced materials and pharmaceutical development, fluorinated long-chain alcohols represent a class of molecules with profound potential. Their unique physicochemical properties, stemming from the strategic incorporation of fluorine, have made them invaluable as solvents, building blocks for polymers, and key components in bioactive molecules.[1][2][3] However, the utility of these compounds is intrinsically linked to their stability under thermal stress—a critical parameter for synthesis, processing, storage, and application. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of thermal stability. As a Senior Application Scientist, my objective is to explain not just what happens when these molecules are heated, but why it happens, and how we can reliably measure and interpret these phenomena. We will explore the causality behind experimental choices and outline self-validating protocols that ensure data integrity, empowering you to make informed decisions in your research and development endeavors.

The Indomitable Carbon-Fluorine Bond: A Double-Edged Sword

The exceptional stability of organofluorine compounds is fundamentally rooted in the properties of the carbon-fluorine (C-F) bond. It is the strongest single bond in organic chemistry, with an average bond energy of approximately 480 kJ/mol, significantly higher than that of carbon-chlorine (~320 kJ/mol) or carbon-hydrogen bonds.[4] This strength arises from the large electronegativity difference between carbon and fluorine (the most electronegative element), leading to a short, highly polarized, and robust bond.[4]

This inherent strength bestows high chemical and thermal stability upon fluorinated molecules.[4][5] However, this stability can be a double-edged sword. While desirable for high-performance applications, it also contributes to the environmental persistence of some fluorinated compounds.[6][7] For long-chain alcohols, the story is more nuanced. The presence of the hydroxyl (-OH) group and the hydrocarbon portion of the molecule introduces potential sites for thermal degradation that do not exist in their perfluorocarbon counterparts.[8]

Caption: Generalized thermal decomposition pathway for a fluorinated alcohol.

Key Factors Dictating Stability

The precise temperature at which decomposition begins is dictated by several structural and environmental factors:

-

Degree and Pattern of Fluorination: Perfluorinated compounds are generally more thermally stable than their partially fluorinated (polyfluorinated) counterparts. [5]However, studies on partially fluorinated long-chain alcohols have shown that those with shorter fluorinated segments can paradoxically exhibit lower melting points and irregular thermal behavior compared to their non-fluorinated analogs, suggesting a complex interplay of forces. [9][10]The strong electron-withdrawing inductive effect of fluorine atoms stabilizes adjacent bonds, but this effect diminishes with distance. [11][12]* Chain Length: For homologous series of perfluorinated acids (PFCAs), thermal stability has been observed to increase with a decreasing number of perfluorinated carbons. [13]This implies that longer-chain compounds may have more potential points of weakness, making them susceptible to degradation at lower temperatures. [13]* Atmosphere: The presence of oxygen significantly alters the decomposition mechanism. Thermo-oxidative decomposition often occurs at lower temperatures than pyrolysis (in an inert atmosphere) and produces a different suite of byproducts. [14][15]The presence of water can also promote degradation through hydrolysis pathways. [13]

The Analytical Toolkit: A Self-Validating Experimental Approach

To rigorously characterize the thermal stability of a fluorinated long-chain alcohol, a multi-faceted analytical approach is required. Each technique provides a unique piece of the puzzle, and together they form a self-validating system where the results of one method corroborate and enrich the others.

Thermogravimetric Analysis (TGA): Quantifying Thermal Events

Expertise & Causality: TGA is the foundational technique for assessing thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. [16]The resulting data directly answers the question: "At what temperature does my material begin to lose mass?" This mass loss is attributed to decomposition and volatilization. We don't simply look for a single number; we analyze the entire TGA curve for the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the residual mass at the end of the experiment.

-

Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean. Select the appropriate sample pan (typically platinum or ceramic for high-temperature stability).

-

Sample Preparation: Accurately weigh 5-10 mg of the fluorinated alcohol into the sample pan. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere & Flow Rate: Set the purge gas (high-purity nitrogen for pyrolysis or air for oxidative stability) to a constant flow rate (e.g., 50-100 mL/min). This ensures a consistent environment and efficiently removes evolved gases.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes to ensure thermal stability.

-

Ramp the temperature at a controlled linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600-800°C). A 10°C/min rate provides a good balance between resolution and experiment time.

-

-

Data Analysis: Plot the sample mass (%) versus temperature. Determine the Tonset by the intersection of tangents drawn to the pre-decomposition baseline and the decomposition slope. The peak of the first derivative of the TGA curve (DTG curve) indicates the Tpeak.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

Expertise & Causality: While TGA tracks mass loss, DSC measures heat flow into or out of a sample relative to a reference as a function of temperature. [17][18]This allows for the detection of thermal events that do not involve a change in mass, such as melting, crystallization, and glass transitions. [18][19]For fluorinated alcohols, DSC is critical for determining the melting point (Tm) and observing if decomposition is an endothermic (heat-absorbing) or exothermic (heat-releasing) process. This information is vital for safe handling and processing.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (e.g., 50 mL/min) to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature just beyond the melting point or into the initial decomposition region identified by TGA.

-

Optionally, include a cooling cycle at the same rate to observe crystallization behavior.

-

-

Data Analysis: Plot heat flow versus temperature. Identify the endothermic peak corresponding to melting and determine its onset temperature and peak temperature.

Evolved Gas Analysis (EGA): Identifying the Decomposition Products

Expertise & Causality: TGA tells us when decomposition occurs, but not what is being released. Evolved Gas Analysis (EGA) bridges this gap by coupling the gas stream exiting the TGA furnace to a chemical analyzer, most commonly a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR). [20][21]This hyphenated approach provides time-resolved chemical identification of the evolved gas products, allowing us to validate the proposed decomposition mechanisms. [22][23]For instance, detecting specific mass fragments (e.g., m/z for HF, COF₂, or perfluoroalkyl fragments) that correlate directly with a mass loss step in the TGA provides definitive evidence for the decomposition pathway.

-

System Setup: Couple the gas outlet of the TGA instrument to the inlet of the Mass Spectrometer via a heated transfer line. The transfer line must be heated (e.g., 200-250°C) to prevent condensation of evolved products.

-

TGA Experiment: Run the TGA experiment as described in Protocol 3.1, using helium as the purge gas, as it is an ideal carrier gas for MS.

-

MS Acquisition: Set the MS to scan over a relevant mass range (e.g., 10-300 amu) continuously throughout the TGA run.

-

Data Analysis:

-

Correlate the TGA mass loss curve with the MS total ion chromatogram (TIC).

-

Extract individual ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 20 for HF, m/z 66 for COF₂, m/z 69 for CF₃).

-

Plot the intensity of these specific ions as a function of temperature to pinpoint when each product is evolved.

-

Caption: Hyphenated technique of Evolved Gas Analysis (TGA-MS/FTIR).

Comparative Thermal Stability Data

The thermal stability of fluorinated alcohols can vary significantly based on their specific structure. The following table summarizes representative decomposition onset temperatures (Tonset) for related fluorinated materials to provide a comparative context. Note that direct, side-by-side TGA data for a homologous series of long-chain fluorinated alcohols is not extensively available in the literature, highlighting an area for future research.

| Compound/Material Class | Decomposition Onset (Tonset) | Analysis Condition | Key Observations |

| Fluorinated Polyurethanes (from fluorinated diols) | 247–330 °C | TGA (Argon) | Stability is dependent on the specific diisocyanate and fluorinated diol structure used in the synthesis. [24] |

| Fluorotelomer Alcohols (FTOHs) on CaO | >200 °C (degradation begins) | Thermal Treatment Study | FTOHs begin to degrade at relatively low temperatures, forming other PFAS compounds as intermediates. [25] |

| Perfluorinated Carboxylic Acids (PFCAs) | ~200 °C (for longer chains) | TGA | Decomposition temperature increases as the perfluorinated carbon chain length decreases. [13] |

| Polytetrafluoroethylene (PTFE) | ~450-500 °C | TGA | Exceptionally high thermal stability due to the complete perfluorination of the carbon backbone. [7][26] |

Conclusion